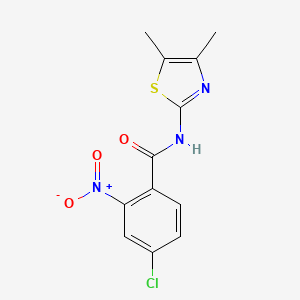
4-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as CLP, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. It is a hydrazone derivative that is synthesized from 4-methoxybenzaldehyde and 3-chloro-2-pyrazinecarbohydrazide.
Wissenschaftliche Forschungsanwendungen
4-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. This compound has been shown to reduce inflammation and oxidative stress in animal models, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 4-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been found to modulate signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in animal models, indicating its antioxidant properties. This compound has also been shown to reduce the levels of inflammatory markers, including TNF-α and IL-6, in animal models, indicating its anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, indicating its antimicrobial properties. This compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a suitable compound for various types of experiments. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its bioavailability. Overall, the potential applications of this compound in scientific research make it a promising compound for future studies.
Synthesemethoden
The synthesis of 4-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 4-methoxybenzaldehyde with 3-chloro-2-pyrazinecarbohydrazide in the presence of a catalyst and a solvent. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a suitable compound for research purposes.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-18-10-4-2-9(3-5-10)8-16-17-12-11(13)14-6-7-15-12/h2-8H,1H3,(H,15,17)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXVTKJNUUUJX-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)

![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)
![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)
![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5702830.png)
![methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5702842.png)
